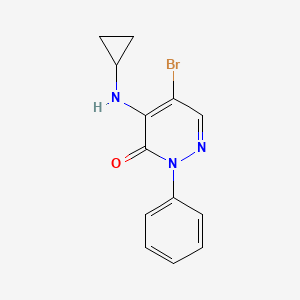

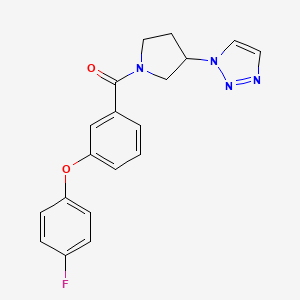

![molecular formula C16H15N7O2S B2414044 N-(1-([1,2,4]三唑并[4,3-b]嘧啶-6-基)氮杂环丁烷-3-基)-4-氰基-N-甲基苯磺酰胺 CAS No. 2319836-62-7](/img/structure/B2414044.png)

N-(1-([1,2,4]三唑并[4,3-b]嘧啶-6-基)氮杂环丁烷-3-基)-4-氰基-N-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .

Molecular Structure Analysis

The molecular structure of this compound could be analyzed using X-ray crystallography . This technique can provide detailed information about the arrangement of atoms within the molecule.Physical And Chemical Properties Analysis

This compound has a molecular formula of C15H13F3N10 and an average mass of 390.326 Da . It has a density of 1.8±0.1 g/cm3 and a molar refractivity of 93.0±0.5 cm3 . It has 10 H bond acceptors and 4 freely rotating bonds .科学研究应用

Anticancer Properties

The triazolo[4,3-b]pyridazine scaffold has garnered attention for its potential as an anticancer agent. Researchers have investigated its cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and leukemia. The compound’s ability to inhibit tumor growth and induce apoptosis makes it a promising candidate for further development in cancer therapy .

Antimicrobial Activity

The compound exhibits antimicrobial properties, making it relevant for combating bacterial and fungal infections. Studies have explored its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The triazolo[4,3-b]pyridazine moiety may interfere with essential cellular processes, rendering it a potential antimicrobial agent .

Analgesic and Anti-Inflammatory Effects

Preclinical investigations suggest that this compound possesses analgesic and anti-inflammatory properties. It may modulate pain pathways and reduce inflammation, making it a candidate for pain management and inflammatory disorders .

Antioxidant Potential

The triazolo[4,3-b]pyridazine scaffold may act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. Its antioxidant activity could have implications for various health conditions, including neurodegenerative diseases and aging-related disorders .

Enzyme Inhibition

a. Carbonic Anhydrase Inhibitors The compound’s structure suggests potential as a carbonic anhydrase inhibitor. Carbonic anhydrases play crucial roles in physiological processes, and their inhibition can have therapeutic implications for conditions like glaucoma and epilepsy. b. Cholinesterase Inhibitors Researchers have explored its interaction with cholinesterases, enzymes involved in neurotransmission. Cholinesterase inhibitors are relevant in Alzheimer’s disease treatment. c. Alkaline Phosphatase Inhibitors Alkaline phosphatases are involved in bone mineralization and other cellular processes. Inhibition of these enzymes may have clinical applications. d. Anti-Lipase Activity Lipase inhibitors are relevant for weight management and lipid metabolism. eAromatase Inhibitors: Aromatase inhibitors target estrogen synthesis and are used in breast cancer therapy .

Antiviral Potential

Triazolo[4,3-b]pyridazine derivatives have shown promise as antiviral agents. Their mechanism of action may involve interfering with viral replication or entry. Further studies are needed to explore their efficacy against specific viruses .

Antitubercular Agents

The compound’s structure aligns with the search for novel antitubercular drugs. Tuberculosis remains a global health challenge, and new therapeutic options are urgently needed. Triazolo[4,3-b]pyridazine-based compounds could contribute to this effort .

未来方向

作用机制

Target of Action

Similar compounds with a 1,2,3-triazole-fused pyrazine or pyridazine core have been reported to inhibit the mesenchymal–epithelial transition factor (c-met) protein kinase . They have also shown GABA A allosteric modulating activity .

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds with similar structures have been reported to inhibit c-met, a protein kinase involved in cell growth, survival, and migration . They may also modulate the activity of GABA A, a neurotransmitter receptor involved in neuronal excitability .

Biochemical Pathways

Inhibition of c-met can affect various signaling pathways involved in cell growth and survival . Modulation of GABA A activity can influence neuronal signaling pathways .

Result of Action

Inhibition of c-met can lead to reduced cell growth and survival . Modulation of GABA A activity can affect neuronal excitability .

属性

IUPAC Name |

4-cyano-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N7O2S/c1-21(26(24,25)14-4-2-12(8-17)3-5-14)13-9-22(10-13)16-7-6-15-19-18-11-23(15)20-16/h2-7,11,13H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYTQBOAIONKVSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N7O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-cyano-N-methylbenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

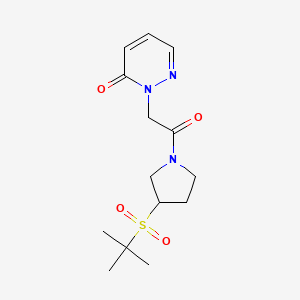

![6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-7-(4-chlorophenyl)sulfonylpyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2413964.png)

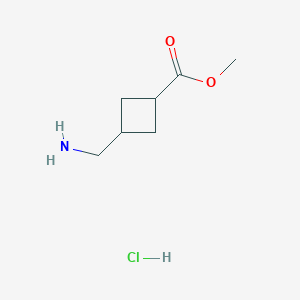

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B2413965.png)

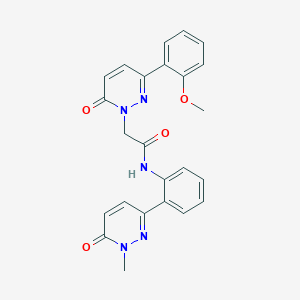

![(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide](/img/structure/B2413974.png)

![N-(5-chloro-2-methoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2413975.png)

![2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2413977.png)

![4-Bromo-1-[[1-[(2,5-difluorophenyl)methyl]azetidin-3-yl]methyl]pyrazole](/img/structure/B2413984.png)